(Rac)-SCH 563705

Description

BenchChem offers high-quality (Rac)-SCH 563705 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-SCH 563705 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

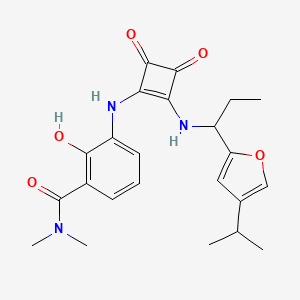

IUPAC Name |

3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKQQEVYYPCMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-SCH 563705: A Technical Guide on its Mechanism of Action as a CXCR1/2 Antagonist in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is the racemic mixture of SCH 563705, a potent, orally bioavailable small molecule that functions as a dual antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are predominantly expressed on the surface of neutrophils and play a critical role in their recruitment to sites of inflammation. By blocking the binding of cognate chemokines, primarily interleukin-8 (IL-8), (Rac)-SCH 563705 effectively inhibits neutrophil chemotaxis, a fundamental process in the innate immune response. This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-SCH 563705 in neutrophils, detailing the downstream signaling pathways affected, summarizing key quantitative data, and providing comprehensive experimental protocols for studying its effects.

Introduction to CXCR1 and CXCR2 in Neutrophil Function

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their rapid migration to sites of infection or injury is a hallmark of the inflammatory response. This process, known as chemotaxis, is orchestrated by a class of small signaling proteins called chemokines.

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that are highly expressed on neutrophils and are the primary receptors for a subset of chemokines characterized by a C-X-C motif.[4][5] The most well-characterized ligand for both receptors is interleukin-8 (IL-8 or CXCL8). Other ligands for CXCR2 include CXCL1 (GROα), CXCL2 (GROβ), CXCL3 (GROγ), CXCL5 (ENA-78), CXCL6 (GCP-2), and CXCL7 (NAP-2).[4][5]

Upon chemokine binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of intracellular signaling cascades that culminate in a range of neutrophil effector functions, including:

-

Chemotaxis: Directed cell migration along a chemokine gradient.

-

Degranulation: The release of antimicrobial proteins and proteases from intracellular granules.[6]

-

Reactive Oxygen Species (ROS) Production: The generation of superoxide and other ROS, which are crucial for killing pathogens.

Given their central role in neutrophil recruitment and activation, CXCR1 and CXCR2 have emerged as attractive therapeutic targets for a variety of inflammatory diseases.

Mechanism of Action of (Rac)-SCH 563705

(Rac)-SCH 563705 acts as a competitive antagonist at the CXCR1 and CXCR2 receptors. This means it binds to the receptors but does not elicit a downstream signal, thereby preventing the binding of endogenous chemokines like IL-8 and GROα. This blockade of chemokine binding effectively abrogates the intracellular signaling cascades that drive neutrophil migration and other pro-inflammatory functions.

Quantitative Data

The potency of SCH 563705 has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Receptor/Stimulus | Value | Reference |

| IC50 | CXCR1 | 7.3 nM | [1][2] |

| CXCR2 | 1.3 nM | [1][2] | |

| Ki | CXCR1 | 3 nM | [2] |

| CXCR2 | 1 nM | [2] | |

| Chemotaxis IC50 | IL-8 (3 nM) induced | 37 nM | [2] |

| GRO-α (30 nM) induced | 0.5 nM | [2] |

Signaling Pathways

The binding of chemokines to CXCR1 and CXCR2 initiates a cascade of intracellular events. The antagonism of these receptors by (Rac)-SCH 563705 is expected to inhibit these downstream signaling pathways.

Figure 1: Simplified signaling pathway of CXCR1/2 in neutrophils and the point of inhibition by (Rac)-SCH 563705.

Experimental Protocols

To evaluate the effects of (Rac)-SCH 563705 on neutrophil function, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments.

Neutrophil Isolation

Principle: Human neutrophils are isolated from whole blood using density gradient centrifugation.

Protocol:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).

-

Carefully layer the blood over a density gradient medium (e.g., Ficoll-Paque™).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets.

-

Collect the erythrocyte/granulocyte pellet.

-

Resuspend the pellet in a balanced salt solution.

-

Perform dextran sedimentation to separate erythrocytes from granulocytes.

-

Collect the leukocyte-rich supernatant.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Wash the neutrophil pellet with a suitable buffer (e.g., HBSS) and resuspend at the desired concentration.

-

Assess cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.

Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant.

Protocol:

-

Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add the chemoattractant (e.g., IL-8 or GROα) at various concentrations to the lower wells of the chamber.

-

In separate tubes, pre-incubate isolated neutrophils with different concentrations of (Rac)-SCH 563705 or vehicle control for 15-30 minutes at 37°C.

-

Add the pre-incubated neutrophils to the upper chamber of the Boyden apparatus.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Quantify the migrated cells by counting under a microscope or by using a plate reader after cell lysis and addition of a fluorescent dye.

Figure 2: Workflow for a Boyden chamber chemotaxis assay.

Degranulation Assay

Principle: Neutrophil degranulation can be assessed by measuring the release of granule-specific enzymes, such as myeloperoxidase (MPO) from azurophilic granules.

Protocol:

-

Isolate human neutrophils as described in section 3.1.

-

Pre-incubate neutrophils with (Rac)-SCH 563705 or vehicle control in the presence of cytochalasin B (to prevent actin polymerization and enhance degranulation) for 10 minutes at 37°C.

-

Stimulate the neutrophils with a chemoattractant like fMLP or IL-8 for 15-30 minutes at 37°C.

-

Pellet the cells by centrifugation at 4°C.

-

Collect the supernatant, which contains the released granule contents.

-

Measure MPO activity in the supernatant using a colorimetric assay. This typically involves the oxidation of a substrate (e.g., o-dianisidine dihydrochloride or TMB) in the presence of hydrogen peroxide.

-

Read the absorbance at the appropriate wavelength using a spectrophotometer.

-

Express the results as a percentage of the total MPO content, which can be determined by lysing an equal number of unstimulated neutrophils.

Reactive Oxygen Species (ROS) Production Assay

Principle: The production of ROS can be measured using fluorescent probes that become oxidized in the presence of ROS.

Protocol:

-

Isolate human neutrophils as described in section 3.1.

-

Load the neutrophils with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), by incubating for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Pre-incubate the loaded neutrophils with (Rac)-SCH 563705 or vehicle control for 15 minutes at 37°C.

-

Stimulate the cells with a chemoattractant like fMLP or IL-8.

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. The oxidation of DCFH-DA to the highly fluorescent DCF is proportional to the amount of ROS produced.

Conclusion

(Rac)-SCH 563705 is a potent dual antagonist of the neutrophil chemokine receptors CXCR1 and CXCR2. Its mechanism of action lies in the competitive inhibition of chemokine binding, which in turn blocks the downstream signaling pathways responsible for key neutrophil effector functions, most notably chemotaxis. The in-depth understanding of its mechanism and the availability of robust experimental protocols to assess its activity make (Rac)-SCH 563705 a valuable tool for research into the role of neutrophils in inflammation and a potential therapeutic candidate for a range of inflammatory disorders. Further investigation into its effects on degranulation and ROS production will provide a more complete picture of its immunomodulatory properties.

References

- 1. SCH-563705 |CAS:473728-58-4 Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cxcr2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

(Rac)-SCH 563705: A Technical Guide to its Binding Affinity for CXCR1 vs. CXCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the racemic compound (Rac)-SCH 563705 for the human chemokine receptors CXCR1 and CXCR2. The data presented is based on the potent antagonist SCH 563705, the active component of the racemic mixture. This document includes quantitative binding data, detailed experimental methodologies for the assays used to determine these values, and visualizations of the relevant signaling pathways and experimental workflows.

Core Data Presentation: Binding Affinity of SCH 563705

The inhibitory activity of SCH 563705 at CXCR1 and CXCR2 has been determined through radioligand binding assays and functional chemotaxis assays. The compound demonstrates potent antagonism at both receptors, with a notable preference for CXCR2.[1][2][3] The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of SCH 563705

| Receptor | Assay Type | Ligand Used | Parameter | Value (nM) |

| CXCR2 | Radioligand Binding | IL-8 | Ki | 1 |

| Radioligand Binding | IL-8 | IC50 | 1.3 | |

| CXCR1 | Radioligand Binding | IL-8 | Ki | 3 |

| Radioligand Binding | IL-8 | IC50 | 7.3 |

Data sourced from Chao J, et al. Bioorg Med Chem Lett. 2007.[1]

Table 2: Functional Inhibitory Activity of SCH 563705 in Human Neutrophils

| Receptor Targeted (Primary Ligand) | Assay Type | Chemoattractant | Parameter | Value (nM) |

| CXCR2 | Chemotaxis | Gro-α | IC50 | 0.5 |

| CXCR1 | Chemotaxis | IL-8 | IC50 | 37 |

Data sourced from Chao J, et al. Bioorg Med Chem Lett. 2007.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the determination of the binding affinity and functional activity of SCH 563705. While the specific protocols from the source publication were not fully available, the following represents standard and widely accepted procedures for these assays.

Radioligand Competition Binding Assay

This assay is employed to determine the affinity of a non-radiolabeled compound (the competitor, e.g., SCH 563705) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

1. Membrane Preparation:

-

Cells (e.g., HEK 293) stably expressing the human CXCR1 or CXCR2 receptor are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.[4]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[4] Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.[4]

-

To each well, the following are added in order:

-

A fixed amount of the prepared cell membranes (e.g., 3-20 µg of protein).[4]

-

A solution of the competing compound (SCH 563705) at various concentrations.

-

A fixed concentration of a suitable radioligand (e.g., [125I]IL-8).

-

-

The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[4]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.[4]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as IL-8 or Gro-α.

1. Neutrophil Isolation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation.[5]

2. Assay Setup (Boyden Chamber/Transwell Assay):

-

A multi-well plate with permeable supports (e.g., Transwell® inserts with a 5.0 µm pore size membrane) is used.[6]

-

The lower chamber of the wells is filled with a medium containing the chemoattractant (e.g., IL-8 for CXCR1 or Gro-α for CXCR2).[6]

-

The isolated neutrophils are pre-incubated with various concentrations of the test compound (SCH 563705) or a vehicle control.

-

The treated neutrophils are then seeded into the upper chamber of the inserts.[6]

3. Incubation and Migration:

-

The plate is incubated for a period (e.g., 1-2 hours) at 37°C to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[5][7]

4. Quantification of Migration:

-

After incubation, the non-migrated cells in the upper chamber are removed.

-

The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and measuring the activity of an enzyme like elastase or by measuring ATP levels using a luminescent-based method.[6]

5. Data Analysis:

-

The chemotactic index is calculated as the ratio of the number of cells that migrated towards the chemoattractant to the number of cells that migrated towards the control medium.

-

The IC50 value is determined by plotting the percentage of inhibition of chemotaxis against the concentration of the antagonist and fitting the data with a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

CXCR1 and CXCR2 Signaling Pathways

Both CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit of heterotrimeric G-proteins.[8][9] Ligand binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein subunits (Gαi and Gβγ) and the activation of downstream signaling cascades.[8][10] These pathways ultimately regulate key cellular functions such as chemotaxis, degranulation, and gene expression.[6][9]

Caption: Simplified CXCR1/CXCR2 G-protein signaling pathway.

References

- 1. C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. gradientech.se [gradientech.se]

- 6. criver.com [criver.com]

- 7. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-SCH 563705: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the CXC chemokine receptors 1 (CXCR1) and 2 (CXCR2). These receptors play a crucial role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation. By inhibiting the signaling of these receptors, SCH 563705 has demonstrated potential in preclinical models of various inflammatory diseases. This technical guide provides a comprehensive overview of the known chemical properties of (Rac)-SCH 563705, a proposed synthetic route based on established chemical principles, and a detailed examination of its biological activity and the signaling pathways it modulates.

Chemical Properties

(Rac)-SCH 563705 is a synthetic, racemic compound belonging to the pyrazolidinone class of molecules. Its chemical structure is characterized by a central pyrazolidinone core with diaryl substitutions.

| Property | Value |

| IUPAC Name | N-(2-hydroxy-3-(N,N-dimethylcarbamoyl)phenyl)-1-(1-(5-isopropylfuran-2-yl)ethyl)-4-oxopyrazolidin-3-amine |

| CAS Number | 473728-58-4 |

| Molecular Formula | C₂₃H₂₇N₃O₅ |

| Molecular Weight | 425.48 g/mol |

| Appearance | Solid |

| Purity | Typically >98% for research-grade material |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. |

Proposed Synthesis of (Rac)-SCH 563705

While a definitive, step-by-step synthesis of (Rac)-SCH 563705 is not publicly available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyrazolidinone derivatives. The key steps would likely involve the formation of the pyrazolidinone ring through a cyclocondensation reaction, followed by functional group manipulations to introduce the required substituents.

A potential retrosynthetic analysis suggests the disconnection of the pyrazolidinone ring, leading to two key fragments: a substituted hydrazine and a functionalized dicarbonyl compound or its equivalent.

Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for (Rac)-SCH 563705.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-hydroxy-3-(dimethylcarbamoyl)aniline

-

To a solution of 2-amino-6-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group for the hydroxyl function (e.g., benzyl bromide in the presence of a base like potassium carbonate).

-

Isolate the protected amino acid.

-

Activate the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride).

-

React the acid chloride with dimethylamine to form the corresponding dimethylamide.

-

Remove the protecting group from the hydroxyl function (e.g., by catalytic hydrogenation if a benzyl group was used) to yield 2-hydroxy-3-(dimethylcarbamoyl)aniline.

Step 2: Synthesis of 1-(1-(5-isopropylfuran-2-yl)ethyl)hydrazine

-

React 1-(5-isopropylfuran-2-yl)ethan-1-one with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone.

-

Reduce the hydrazone to the hydrazine using a suitable reducing agent (e.g., sodium cyanoborohydride).

Step 3: Synthesis of (Rac)-SCH 563705

-

React 2-hydroxy-3-(dimethylcarbamoyl)aniline with a suitable three-carbon building block that can form the pyrazolidinone ring. A potential route involves a Michael addition followed by cyclization. For instance, reaction with an α,β-unsaturated ester followed by treatment with a base.

-

Alternatively, a cyclocondensation reaction between 1-(1-(5-isopropylfuran-2-yl)ethyl)hydrazine and a suitable diethyl 2-(acylamino)malonate derivative could be envisioned.

-

The final product would be purified by column chromatography on silica gel followed by recrystallization to obtain (Rac)-SCH 563705.

Note: This is a hypothetical protocol and would require optimization of reaction conditions, solvents, and reagents.

Biological Activity and Mechanism of Action

(Rac)-SCH 563705 is a potent antagonist of both CXCR1 and CXCR2. These receptors are G-protein coupled receptors (GPCRs) that are activated by CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8).

| Target | IC₅₀ (nM) | Kᵢ (nM) |

| CXCR1 | 7.3 | 3 |

| CXCR2 | 1.3 | 1 |

The antagonism of CXCR1 and CXCR2 by SCH 563705 inhibits the downstream signaling cascades that are normally initiated by chemokine binding. This ultimately leads to a reduction in neutrophil chemotaxis and activation.

CXCR1/CXCR2 Signaling Pathway

Caption: CXCR1/CXCR2 Signaling Pathway and Inhibition by (Rac)-SCH 563705.

Conclusion

(Rac)-SCH 563705 is a valuable research tool for studying the role of CXCR1 and CXCR2 in various physiological and pathological processes. Its potent antagonist activity makes it a lead compound for the development of novel anti-inflammatory therapies. While a detailed, publicly available synthesis protocol is lacking, the proposed synthetic route provides a strong foundation for its laboratory-scale preparation. Further research into the synthesis and optimization of this and related compounds could lead to the development of new treatments for a range of inflammatory disorders.

(Rac)-SCH 563705: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SCH 563705 is a potent, orally bioavailable, small-molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1] These receptors, activated by chemokines such as Interleukin-8 (IL-8 or CXCL8) and Gro-α (CXCL1), are pivotal in the recruitment and activation of neutrophils, playing a critical role in inflammatory responses. By blocking the binding of these chemokines, (Rac)-SCH 563705 is expected to inhibit the downstream signaling cascades that mediate neutrophil migration and activation. This technical guide provides a detailed overview of the core downstream signaling pathways modulated by (Rac)-SCH 563705, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data

The inhibitory activity of (Rac)-SCH 563705 has been quantified at the level of receptor binding and functional cellular responses. The available data is summarized in the tables below.

Table 1: Receptor Binding and Inhibition Constants for SCH 563705

| Parameter | Receptor | Value (nM) |

| IC₅₀ | Human CXCR1 | 7.3[1] |

| IC₅₀ | Human CXCR2 | 1.3[1] |

| Kᵢ | Human CXCR1 | 3[1] |

| Kᵢ | Human CXCR2 | 1[1] |

| IC₅₀ | Mouse CXCR2 | 5.2[1] |

Table 2: Functional Inhibition of Neutrophil Migration by SCH 563705

| Chemokine | Concentration | IC₅₀ (nM) |

| Gro-α (CXCL1) | 30 nM | 0.5[1] |

| IL-8 (CXCL8) | 3 nM | 37[1] |

Downstream Signaling Pathways

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit of heterotrimeric G-proteins.[2] Inhibition of these receptors by (Rac)-SCH 563705 is anticipated to disrupt the following key downstream signaling pathways.

G-Protein Activation

Upon chemokine binding, CXCR1/2 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and Gβγ can then modulate the activity of downstream effectors. As an antagonist, (Rac)-SCH 563705 prevents this initial activation step.

Phospholipase C (PLC) and Calcium Mobilization

The Gβγ subunit released upon G-protein activation can activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for neutrophil activation. By preventing G-protein activation, (Rac)-SCH 563705 is expected to block this calcium mobilization.

References

In Vitro Characterization of (Rac)-SCH 563705: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is a potent antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, activated by interleukin-8 (IL-8) and other related chemokines, are pivotal in the inflammatory response, primarily by mediating neutrophil chemotaxis. This document provides a technical guide to the in vitro characterization of (Rac)-SCH 563705, summarizing its biochemical and cellular activities. Detailed methodologies for key experiments are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Biochemical and Cellular Activity

(Rac)-SCH 563705 demonstrates high affinity and potent antagonism for both CXCR1 and CXCR2. Its inhibitory activity has been quantified through various in vitro assays, the results of which are summarized below.

Table 1: Receptor Binding Affinity and Functional Inhibition

| Target | Assay Type | Parameter | Value (nM) |

| Human CXCR1 | Radioligand Binding | Ki | 3 |

| Human CXCR2 | Radioligand Binding | Ki | 1 |

| Human CXCR1 | Functional Assay | IC50 | 7.3 |

| Human CXCR2 | Functional Assay | IC50 | 1.3 |

| Mouse CXCR2 | Functional Assay | IC50 | 5.2 |

Table 2: Inhibition of Neutrophil Chemotaxis

| Chemoattractant | Concentration | Parameter | Value (nM) |

| Gro-α | 30 nM | Chemotaxis IC50 | 0.5 |

| IL-8 | 3 nM | Chemotaxis IC50 | 37 |

Experimental Protocols

The following sections detail representative protocols for the key in vitro assays used to characterize (Rac)-SCH 563705.

Radioligand Binding Assay (CXCR1/CXCR2)

This assay measures the ability of (Rac)-SCH 563705 to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).

Materials:

-

HEK293 cell membranes expressing human CXCR1 or CXCR2

-

[¹²⁵I]IL-8 (radioligand)

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

-

(Rac)-SCH 563705

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a dilution series of (Rac)-SCH 563705 in binding buffer.

-

In a 96-well plate, combine the cell membranes, [¹²⁵I]IL-8 (at a concentration near its Kd), and varying concentrations of (Rac)-SCH 563705.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled IL-8).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of (Rac)-SCH 563705 and determine the IC50 value by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the functional ability of (Rac)-SCH 563705 to inhibit the migration of neutrophils towards a chemoattractant like IL-8 or Gro-α.

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractants (IL-8, Gro-α)

-

(Rac)-SCH 563705

-

Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

-

Microplate reader or microscope for cell quantification

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend the neutrophils in chemotaxis buffer.

-

Pre-incubate the neutrophils with varying concentrations of (Rac)-SCH 563705.

-

Place the chemoattractant (IL-8 or Gro-α) in the lower wells of the chemotaxis chamber.

-

Place the pre-incubated neutrophil suspension in the upper chamber (insert).

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period allowing for cell migration (e.g., 60-120 minutes).

-

After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Quantify the migrated cells by either counting under a microscope or by eluting the stain and measuring the absorbance with a microplate reader.

-

Plot the number of migrated cells against the concentration of (Rac)-SCH 563705 to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway activated by ligand binding to CXCR1 and CXCR2, which is inhibited by (Rac)-SCH 563705.

Caption: CXCR1/2 Signaling Pathway Inhibition by (Rac)-SCH 563705.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro assays.

Caption: Radioligand Binding Assay Workflow.

Caption: Neutrophil Chemotaxis Assay Workflow.

The Discovery and Development of (Rac)-SCH 563705: A Potent Dual CXCR1/CXCR2 Antagonist

(Rac)-SCH 563705 emerges from a dedicated drug discovery program at Schering-Plough aimed at identifying small molecule antagonists for the chemokine receptors CXCR1 and CXCR2. These receptors, activated by interleukin-8 (IL-8) and other related chemokines (e.g., GROα), are pivotal mediators of neutrophil recruitment and activation, playing a significant role in the pathophysiology of various inflammatory diseases. The development of orally bioavailable antagonists for these receptors represented a promising therapeutic strategy. (Rac)-SCH 563705 is a racemic mixture of a potent, orally active dual inhibitor of CXCR1 and CXCR2, belonging to the chemical class of 3,4-diaminocyclobut-3-ene-1,2-diones.

Discovery and Lead Optimization

Preclinical Pharmacology

(Rac)-SCH 563705 has been characterized as a potent dual antagonist of both human CXCR1 and CXCR2 receptors. The quantitative biological data for SCH 563705, available from various sources, is summarized in the tables below.

In Vitro Activity

The in vitro potency of SCH 563705 was determined through various binding and functional assays.

Table 1: In Vitro Biological Activity of SCH 563705

| Parameter | Receptor | Value | Reference |

| IC₅₀ | Human CXCR1 | 7.3 nM | [1][2] |

| IC₅₀ | Human CXCR2 | 1.3 nM | [1][2] |

| Kᵢ | Human CXCR1 | 3 nM | [1][2] |

| Kᵢ | Human CXCR2 | 1 nM | [1][2] |

| Chemotaxis IC₅₀ (vs. GRO-α) | Human Neutrophils | 0.5 nM | [1] |

| Chemotaxis IC₅₀ (vs. IL-8) | Human Neutrophils | 37 nM | [1] |

| IC₅₀ | Mouse CXCR2 | 5.2 nM | [1] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in multiple animal species demonstrated that SCH 563705 possesses good oral bioavailability, a critical feature for its potential as a therapeutic agent.

Table 2: In Vivo Effects and Pharmacokinetic Profile of SCH 563705

| Species | Dosing | Observation | Reference |

| Mice, Rats, Monkeys, Dogs | Oral | Good oral pharmacokinetic profiles | [1] |

| Mice | 50 mg/kg p.o. | Reduced blood Ly6G⁺ Ly6C⁺ neutrophil frequency | [1] |

| Mice | 3-30 mg/kg p.o. | Dose-dependent elevation in plasma CXCL1 levels | [1] |

Mechanism of Action

SCH 563705 and its related compounds function as allosteric antagonists of CXCR1 and CXCR2. This means they bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (like IL-8). This binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound. This allosteric antagonism is often insurmountable, meaning that increasing the concentration of the agonist cannot fully overcome the inhibitory effect of the antagonist.

The downstream signaling pathways of CXCR1 and CXCR2 activation, which are blocked by SCH 563705, are crucial for neutrophil function. Upon ligand binding, these G protein-coupled receptors (GPCRs) activate intracellular signaling cascades that lead to chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and the respiratory burst (production of reactive oxygen species). By inhibiting these processes, SCH 563705 can effectively suppress the neutrophil-driven inflammatory response.

Experimental Protocols

The characterization of (Rac)-SCH 563705 and related compounds involved a range of standard and specialized experimental procedures.

Receptor Binding Assays

These assays are used to determine the affinity of the compound for its target receptors. Typically, this involves a competitive binding experiment where the test compound (e.g., SCH 563705) competes with a radiolabeled or fluorescently labeled ligand (e.g., ¹²⁵I-IL-8) for binding to cells or membranes expressing the receptor of interest (CXCR1 or CXCR2). The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Chemotaxis Assays

Neutrophil chemotaxis assays are functional assays that measure the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant. A common method is the Boyden chamber assay, where neutrophils are placed in the upper chamber of a transwell insert, and a chemoattractant (e.g., IL-8 or GRO-α) is placed in the lower chamber. The number of neutrophils that migrate through the porous membrane to the lower chamber in the presence and absence of the antagonist is quantified to determine the IC₅₀ for inhibition of chemotaxis.

In Vivo Models of Inflammation

To assess the in vivo efficacy of CXCR1/CXCR2 antagonists, animal models of inflammation are utilized. A frequently used model is lipopolysaccharide (LPS)-induced pulmonary neutrophilia. In this model, animals (e.g., mice or rats) are challenged with LPS via intratracheal or intranasal administration, which induces a robust inflammatory response characterized by the recruitment of neutrophils to the lungs. The test compound is administered (e.g., orally) prior to or after the LPS challenge, and the extent of neutrophil infiltration into the bronchoalveolar lavage (BAL) fluid is measured to determine the compound's anti-inflammatory effect.

Visualizations

Signaling Pathway of CXCR1/CXCR2 and Point of Intervention for SCH 563705

Caption: CXCR1/CXCR2 signaling and inhibition by (Rac)-SCH 563705.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for CXCR1/CXCR2 antagonists.

Development Status

While (Rac)-SCH 563705 itself did not advance to late-stage clinical trials, the research program at Schering-Plough successfully produced the clinical candidate SCH-527123 (navarixin). Navarixin has been investigated in clinical trials for various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma. The discovery and development of (Rac)-SCH 563705 and the broader class of 3,4-diaminocyclobut-3-ene-1,2-dione antagonists represent a significant contribution to the field of chemokine receptor modulation and have paved the way for further exploration of this therapeutic target. The program highlights a successful example of structure-based drug design and lead optimization to yield potent, orally bioavailable drug candidates for inflammatory diseases.

References

Structural Activity Relationship of SCH 563705 Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 563705 has been identified as a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, activated by chemokines such as Interleukin-8 (IL-8), play a crucial role in the inflammatory cascade, primarily by mediating the recruitment and activation of neutrophils. Consequently, antagonism of CXCR1 and CXCR2 presents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides a technical guide to the structural activity relationship (SAR) of SCH 563705 and its analogs, based on publicly available information.

While a comprehensive SAR study detailing a wide range of analogs and their corresponding biological activities is understood to have been conducted, public access to the full dataset from the primary research publication, "C(4)-alkyl substituted furanyl cyclobutenediones as potent, orally bioavailable CXCR2 and CXCR1 receptor antagonists," is limited. Therefore, this guide summarizes the known activity of the parent compound, SCH 563705, and outlines the general experimental methodologies for evaluating such compounds.

Core Compound Activity: SCH 563705

SCH 563705, also referred to as compound 16 in seminal literature, is a cyclobutenedione derivative featuring a C(4)-alkyl substituted furanyl moiety. Its high affinity and potent antagonism for both CXCR1 and CXCR2 receptors are central to its therapeutic potential.

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |

| SCH 563705 | CXCR1 | 3 | 7.3 |

| CXCR2 | 1 | 1.3 |

Experimental Protocols

The evaluation of SCH 563705 and its analogs typically involves a series of in vitro assays to determine their binding affinity and functional antagonism at the CXCR1 and CXCR2 receptors. The following are detailed methodologies for key experiments commonly cited in the field.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to CXCR1 or CXCR2 receptors.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2 receptors.

-

[¹²⁵I]-IL-8 (radioligand).

-

Test compounds (e.g., SCH 563705 analogs).

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (Binding buffer with 500 mM NaCl).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of cell membranes.

-

Add a fixed concentration of [¹²⁵I]-IL-8 (typically at its Kₔ value).

-

Add varying concentrations of the test compound.

-

For non-specific binding control, add a high concentration of unlabeled IL-8.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Neutrophil Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as IL-8.

Objective: To assess the functional antagonism of test compounds on CXCR1/CXCR2-mediated neutrophil migration.

Materials:

-

Freshly isolated human neutrophils from healthy donors.

-

Chemoattractant (e.g., recombinant human IL-8 or GRO-α).

-

Test compounds.

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Boyden chamber or similar chemotaxis system with a microporous membrane (e.g., 3-5 µm pore size).

-

Cell staining and counting reagents.

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Perform red blood cell lysis.

-

Resuspend the purified neutrophils in chemotaxis buffer and determine cell concentration.

-

-

Chemotaxis Setup:

-

Place the chemoattractant (IL-8 or GRO-α) in the lower chamber of the Boyden chamber.

-

In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the test compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a specified time (e.g., 60-120 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the membrane.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CXCR1/CXCR2 signaling pathway and a general workflow for the screening of CXCR1/CXCR2 antagonists.

CXCR1/CXCR2 Signaling Pathway

Workflow for CXCR1/CXCR2 Antagonist Screening

Conclusion and Future Directions

SCH 563705 stands as a significant lead compound in the development of CXCR1/CXCR2 antagonists. The available data underscores its high potency. A comprehensive understanding of the structural activity relationships within the C(4)-alkyl substituted furanyl cyclobutenedione series is pivotal for the rational design of next-generation antagonists with improved efficacy, selectivity, and pharmacokinetic profiles.

Further research would benefit from access to detailed SAR data, which would enable computational modeling and a more nuanced understanding of the pharmacophore. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of novel CXCR1/CXCR2 antagonists, with the ultimate goal of developing effective therapeutics for a range of inflammatory conditions.

Unraveling the Target of Novel Rac Inhibitors: A Technical Guide

An In-depth Analysis of Rac GTPase Inhibition for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Note: Extensive searches for "(Rac)-SCH 563705" did not yield specific information on this compound, suggesting it may be a less-documented or internal designation. However, the closely related compound, SCH 51344 , has been identified as a significant inhibitor of the Ras/Rac signaling pathway. This guide will, therefore, focus on the target validation studies of SCH 51344 as a representative Rac pathway inhibitor, providing a comprehensive overview of its mechanism and the experimental approaches used to validate its target.

Executive Summary

The Ras superfamily of small GTPases, particularly the Rac subfamily, plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal organization, cell motility, and proliferation. Dysregulation of Rac signaling is frequently implicated in cancer and other diseases, making it a compelling target for therapeutic intervention. This document provides a detailed examination of the target validation of SCH 51344, a pyrazoloquinoline derivative that has been shown to inhibit the Ras/Rac-mediated cell morphology pathway. We will delve into its mechanism of action, present key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols and pathway diagrams to offer a comprehensive resource for researchers in the field.

The Ras/Rac Signaling Pathway

The Ras and Rac proteins are key molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state. Upon activation by upstream signals, such as growth factors, they engage with a variety of downstream effectors to orchestrate complex cellular responses. Notably, the Ras-to-Rac signaling cascade is a critical driver of membrane ruffling and cell motility, processes that are hijacked by cancer cells to facilitate invasion and metastasis.

Target Validation of SCH 51344

SCH 51344 was identified as an inhibitor of the Ras/Rac pathway through its ability to derepress the human smooth muscle α-actin promoter in Ras-transformed cells.[1] Subsequent studies have demonstrated that it specifically blocks membrane ruffling induced by activated forms of H-Ras, K-Ras, N-Ras, and Rac.[1]

In Vitro Studies

A series of in vitro experiments were conducted to elucidate the specific mechanism of action of SCH 51344. These studies focused on its effects on key components of the Ras/Rac signaling cascade.

Table 1: In Vitro Activity of SCH 51344

| Assay | Cell Line | Activator | Effect of SCH 51344 | Reference |

| Membrane Ruffling | Fibroblast | Activated H-Ras, K-Ras, N-Ras, Rac | Specific blockade | [1] |

| ERK Activation | Fibroblast | Ras | Little to no effect | [1] |

| JNK Activation | Fibroblast | Ras | Little to no effect | [1] |

| Anchorage-Independent Growth | Rat-2 Fibroblast | Oncogenic Ras, Rac V12 | Inhibition | [1] |

Experimental Protocols

3.2.1. Membrane Ruffling Assay

This assay is designed to visually assess the effect of a compound on the formation of membrane ruffles, a hallmark of Rac activation.

Methodology:

-

Cell Culture: Plate fibroblast cells on glass coverslips in a 6-well plate and culture overnight.

-

Transfection: Transfect cells with plasmids encoding constitutively active forms of H-Ras, K-Ras, N-Ras, or Rac using a suitable transfection reagent.

-

Compound Treatment: Following transfection, treat the cells with varying concentrations of SCH 51344 or vehicle control for a specified period.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using fluorescently labeled phalloidin.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the percentage of cells exhibiting membrane ruffles in each treatment group.

3.2.2. Kinase Activity Assays (ERK and JNK)

These assays are employed to determine the specificity of the inhibitor and to confirm that it does not broadly inhibit other kinase pathways downstream of Ras.

Methodology:

-

Cell Lysis: Treat cells with the activator (e.g., growth factor) in the presence or absence of SCH 51344. Lyse the cells in a suitable lysis buffer.

-

Immunoprecipitation (Optional): For specific kinase assays, immunoprecipitate the kinase of interest (e.g., ERK, JNK) using a specific antibody.

-

Kinase Reaction: Perform an in vitro kinase assay using a specific substrate for the kinase and radiolabeled ATP (γ-³²P-ATP).

-

Detection: Separate the reaction products by SDS-PAGE, and detect the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensity to determine the kinase activity.

3.2.3. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of a compound to inhibit the transformed phenotype of cancer cells, specifically their ability to grow without attachment to a solid surface.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.6% agar in culture medium in a 6-well plate.

-

Cell Suspension: Resuspend Ras- or Rac-transformed cells in culture medium containing 0.3% agar and the test compound (SCH 51344) at various concentrations.

-

Plating: Plate the cell suspension on top of the base agar layer.

-

Incubation: Incubate the plates for 2-3 weeks to allow for colony formation.

-

Staining and Counting: Stain the colonies with a vital stain (e.g., crystal violet) and count the number and size of the colonies.

Conclusion

The target validation studies for SCH 51344 strongly indicate that it functions as a specific inhibitor of a component downstream of Rac in the membrane ruffling pathway.[1] Its ability to inhibit anchorage-independent growth of Ras- and Rac-transformed cells, while having minimal effect on the ERK and JNK pathways, highlights its potential as a targeted therapeutic agent.[1] The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of Rac inhibitors and their development as novel anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for (Rac)-SCH 563705 in In Vivo Mouse Studies

These application notes provide a detailed protocol for the use of (Rac)-SCH 563705, a potent CXCR1 and CXCR2 antagonist, in a murine model of inflammatory arthritis. The information is intended for researchers, scientists, and drug development professionals investigating the role of neutrophil-mediated inflammation in disease.

(Rac)-SCH 563705 is a racemic mixture of SCH 563705, a small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are primarily expressed on neutrophils and are critical for their migration to sites of inflammation. By blocking the binding of cognate chemokine ligands such as CXCL1 and IL-8, (Rac)-SCH 563705 effectively inhibits neutrophil trafficking and subsequent inflammatory responses. In a mouse model of anti-collagen antibody-induced arthritis, administration of (Rac)-SCH 563705 has been shown to produce a dose-dependent reduction in disease severity, highlighting its therapeutic potential in neutrophil-driven inflammatory conditions.[1][2]

Mechanism of Action

(Rac)-SCH 563705 acts as a non-competitive allosteric antagonist of both CXCR1 and CXCR2. This dual antagonism is crucial as both receptors are involved in neutrophil chemotaxis. Upon binding of chemokines like CXCL1 (the murine functional homolog of human IL-8), CXCR1 and CXCR2 initiate intracellular signaling cascades that lead to neutrophil activation, adhesion to the endothelium, and transmigration into inflamed tissues. By blocking these receptors, (Rac)-SCH 563705 prevents these downstream events, thereby reducing the accumulation of neutrophils at the site of inflammation and mitigating tissue damage.

Experimental Protocols

The following protocols are based on a study utilizing (Rac)-SCH 563705 in a mouse model of anti-collagen antibody-induced arthritis (CAIA).[1][2]

Animal Model and Arthritis Induction

-

Animal Strain: BALB/c mice (female, 8-10 weeks old).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Arthritis Induction:

-

On day 0, administer a cocktail of anti-type II collagen antibodies intravenously or intraperitoneally.

-

On day 3, administer lipopolysaccharide (LPS) intraperitoneally to synchronize and enhance the inflammatory response.

-

Preparation and Administration of (Rac)-SCH 563705

-

Formulation: Prepare a suspension of (Rac)-SCH 563705 in a vehicle of 0.5% methylcellulose in sterile water.

-

Dosing:

-

Therapeutic Dosing Regimen: Begin treatment on day 3, post-LPS administration, and continue daily until the end of the study.

-

Prophylactic Dosing Regimen: Begin treatment on day 0, concurrent with antibody administration, and continue daily.

-

-

Route of Administration: Oral gavage.

-

Dosage Range: 3, 10, and 30 mg/kg body weight, administered once or twice daily.

Endpoint Measurements and Data Collection

-

Clinical Assessment:

-

Monitor mice daily for signs of arthritis from day 3 onwards.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The total clinical score is the sum of scores for all four paws (maximum score of 16).

-

Measure paw thickness daily using a digital caliper.

-

-

Histopathological Analysis:

-

At the study endpoint, euthanize mice and collect hind paws.

-

Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage and bone erosion.

-

Score synovitis, pannus formation, cartilage damage, and bone erosion by a blinded observer.

-

-

Pharmacodynamic Analysis:

-

Collect peripheral blood at specified time points to assess neutrophil and monocyte populations using flow cytometry.

-

Measure plasma levels of the CXCR2 ligand, CXCL1, by ELISA to confirm target engagement.[1]

-

-

Paw Cytokine Analysis:

-

At the study endpoint, collect paws and homogenize to prepare tissue lysates.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the paw lysates using multiplex assays or ELISA.[1]

-

Data Presentation

The following tables summarize the expected quantitative data from a study using (Rac)-SCH 563705 in a mouse arthritis model.[1]

| Treatment Group | Dose (mg/kg, p.o.) | Mean Clinical Score (Day 10) | Mean Paw Thickness (mm, Day 10) |

| Vehicle | - | 10.5 ± 1.2 | 3.5 ± 0.2 |

| (Rac)-SCH 563705 | 3 | 8.2 ± 1.0 | 3.1 ± 0.1 |

| (Rac)-SCH 563705 | 10 | 5.5 ± 0.8 | 2.7 ± 0.1 |

| (Rac)-SCH 563705 | 30 | 2.1 ± 0.5 | 2.2 ± 0.1 |

| Treatment Group | Dose (mg/kg, p.o.) | Inflammation Score | Cartilage Damage Score | Bone Erosion Score |

| Vehicle | - | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |

| (Rac)-SCH 563705 | 30 | 1.1 ± 0.2 | 1.0 ± 0.2 | 0.8 ± 0.1 |

| Treatment Group | Dose (mg/kg, p.o.) | Peripheral Blood Neutrophils (% of Leukocytes) | Plasma CXCL1 (pg/mL) |

| Vehicle | - | 45 ± 5 | 50 ± 10 |

| (Rac)-SCH 563705 | 30 | 25 ± 4 | 250 ± 30 |

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of (Rac)-SCH 563705 in a mouse model of inflammatory arthritis. Adherence to these detailed methodologies will enable researchers to robustly assess the therapeutic efficacy and mechanism of action of this CXCR1/CXCR2 antagonist. The anticipated results, as summarized in the data tables, demonstrate the potential of (Rac)-SCH 563705 to significantly ameliorate disease symptoms through the inhibition of neutrophil-mediated inflammation.

References

Application Notes: (Rac)-SCH 563705 as a Chemotaxis Inhibitor

An overview of the application of (Rac)-SCH 563705 in chemotaxis assays is provided below, complete with detailed protocols, data presentation, and visualizations for researchers, scientists, and professionals in drug development.

(Rac)-SCH 563705 is a potent, orally available dual antagonist of the chemokine receptors CXCR1 and CXCR2. [1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the migration of leukocytes, particularly neutrophils, to sites of inflammation.

Mechanism of Action: Chemokines such as Interleukin-8 (IL-8, CXCL8) and Growth-Regulated Oncogene-alpha (Gro-α, CXCL1) bind to CXCR1 and CXCR2, respectively. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. The subsequent signaling cascade results in calcium mobilization, activation of phosphoinositide 3-kinase (PI3K) and other downstream effectors, ultimately leading to actin polymerization, cytoskeletal rearrangement, and directed cell movement—a process known as chemotaxis.[4] SCH 563705 acts as a competitive antagonist, binding to CXCR1 and CXCR2 and preventing their activation by endogenous chemokine ligands. By blocking this initial step, SCH 563705 effectively inhibits the entire downstream signaling cascade responsible for chemotaxis.[1]

Applications in Research: Due to its targeted action, SCH 563705 is an invaluable tool for studying the roles of CXCR1 and CXCR2 in various physiological and pathological processes. Its primary application is in chemotaxis assays to:

-

Investigate the involvement of CXCR1/CXCR2 signaling in inflammatory diseases.

-

Screen for novel anti-inflammatory therapeutic agents.

-

Elucidate the molecular mechanisms governing neutrophil migration and activation.

-

Assess the efficacy of CXCR1/CXCR2 blockade in preclinical models of diseases like Chronic Obstructive Pulmonary Disease (COPD) or acute respiratory distress syndrome.[2][3]

The compound shows potent inhibition of human neutrophil migration induced by both Gro-α and IL-8, making it a suitable agent for in vitro cell-based assays.[1]

Quantitative Data Summary

The inhibitory activity of SCH 563705 has been quantified through various binding and functional assays. The following table summarizes key potency values.

| Target/Assay | Ligand/Stimulus | Cell Type | IC50 Value | Reference |

| CXCR1 Binding | IL-8 | - | 7.3 nM | [1] |

| CXCR2 Binding | Gro-α | - | 1.3 nM | [1] |

| Mouse CXCR2 Binding | - | - | 5.2 nM | [1] |

| Neutrophil Chemotaxis | 3 nM IL-8 | Human Neutrophils | 37 nM | [1] |

| Neutrophil Chemotaxis | 30 nM Gro-α | Human Neutrophils | 0.5 nM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

CXCR1/2 Signaling Pathway Inhibition

Caption: Inhibition of chemokine signaling by SCH 563705.

Experimental Workflow for Chemotaxis Assay

Caption: Step-by-step workflow for an in vitro chemotaxis assay.

Protocols

Protocol 1: Preparation of Reagents

1.1. Cell Culture Media:

-

RPMI 1640: Supplemented with 10% Fetal Bovine Serum (FBS) for cell maintenance.

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA), serum-free.

1.2. (Rac)-SCH 563705 Stock Solution:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]

-

On the day of the experiment, create serial dilutions in Assay Medium to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1% to prevent solvent toxicity.

1.3. Chemoattractant Solution:

-

Reconstitute recombinant human IL-8 (CXCL8) or Gro-α (CXCL1) in sterile PBS containing 0.1% BSA to create a 100 µM stock.

-

Aliquots can be stored at -80°C.

-

Dilute in Assay Medium to the final working concentration (e.g., 30 nM for Gro-α or 3 nM for IL-8).[1]

Protocol 2: Neutrophil Chemotaxis Assay using a Transwell System

This protocol is adapted from standard methods for assessing leukocyte migration.[5][6][7]

2.1. Cell Preparation:

-

Isolate primary human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

-

Resuspend the isolated neutrophils in cold, serum-free Assay Medium.

-

Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >95%.

-

Resuspend the cells in Assay Medium at a final concentration of 2 x 10^6 cells/mL.

2.2. Assay Procedure:

-

Setup Lower Chambers: Add 150 µL of Assay Medium containing the chemoattractant (e.g., 30 nM Gro-α) to the lower wells of a 96-well chemotaxis plate. For negative controls, add Assay Medium only.

-

Cell Treatment: In separate tubes, incubate the neutrophil suspension (2 x 10^6 cells/mL) with various concentrations of SCH 563705 or a vehicle control (0.1% DMSO) for 30 minutes at 37°C.

-

Setup Upper Chambers: Place the transwell inserts (typically with a 3 or 5 µm pore size filter for neutrophils) into the wells.

-

Add Cells: Add 50 µL of the pre-treated cell suspension to the top of each transwell insert (100,000 cells per well).

-

Incubation: Cover the plate and incubate for 90 minutes to 2 hours at 37°C in a humidified incubator with 5% CO2. Incubation time may need optimization.[5][8]

2.3. Quantification of Migration:

-

After incubation, carefully remove the transwell inserts from the plate. Gently wipe the top of the filter with a cotton swab to remove non-migrated cells.

-

Cell Staining: The number of cells that have migrated to the lower chamber can be quantified. A common method is to use a fluorescent dye like Calcein AM.[5][7]

-

Add 50 µL of a Calcein AM working solution (e.g., 4 µM) to the lower wells containing the migrated cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission for Calcein AM).[7]

2.4. Data Analysis:

-

Subtract the average fluorescence of the negative control (no chemoattractant) wells from all other readings.

-

Calculate the percentage of chemotaxis inhibition for each concentration of SCH 563705 relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the log concentration of SCH 563705 and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SCH 563705 | CXCR | TargetMol [targetmol.com]

- 3. SCH 563705 | CymitQuimica [cymitquimica.com]

- 4. Inhibition of Rac activation as a mechanism for negative regulation of actin cytoskeletal reorganization and cell motility by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the chemokine receptor, hCCR1 in a stable transfectant and differentiated HL-60 cells: antagonism of hCCR1 activation by MIP-1β - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-SCH 563705 in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the chemokine receptors CXCR1 and CXCR2.[1][2][3][4] Contrary to interpretations of its name which might suggest activity related to the Rac family of GTPases, (Rac)-SCH 563705's mechanism of action is centered on the inhibition of the CXCL8-CXCR1/2 signaling axis, a critical pathway in the recruitment and activation of neutrophils and other immune cells in inflammatory responses.[1][3] The "(Rac)-" designation indicates that the compound is a racemic mixture.[2] These application notes provide a comprehensive overview of (Rac)-SCH 563705, its mechanism of action, and detailed protocols for its use in studying inflammatory diseases.

Mechanism of Action

(Rac)-SCH 563705 is a dual antagonist of CXCR1 and CXCR2, binding to these receptors and preventing their activation by their cognate chemokines, primarily CXCL8 (also known as Interleukin-8, IL-8) and other ELR+ chemokines.[1][3] This blockade inhibits downstream signaling cascades that are crucial for neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. By targeting the CXCR1/2 axis, (Rac)-SCH 563705 effectively dampens the neutrophilic inflammatory response, which is a hallmark of many acute and chronic inflammatory diseases.

Quantitative Data

The following tables summarize the in vitro potency of SCH 563705 from available literature.

Table 1: In Vitro Potency of SCH 563705

| Target | Parameter | Value (nM) | Species |

| CXCR1 | IC50 | 7.3 | Human |

| CXCR2 | IC50 | 1.3 | Human |

| CXCR1 | Ki | 3 | Human |

| CXCR2 | Ki | 1 | Human |

| mouse CXCR2 | IC50 | 5.2 | Mouse |

Data sourced from MedchemExpress and Probechem Biochemicals.[1][3]

Table 2: Functional Inhibitory Potency of SCH 563705

| Assay | Ligand | Parameter | Value (nM) | Cell Type |

| Neutrophil Migration | Gro-α (CXCL1) | IC50 | 0.5 | Human PMN |

| Neutrophil Migration | IL-8 (CXCL8) | IC50 | 37 | Human PMN |

Data sourced from MedchemExpress and Probechem Biochemicals.[1][3]

Signaling Pathway

The CXCR1/2 signaling pathway plays a pivotal role in neutrophil-mediated inflammation. The following diagram illustrates the key components of this pathway and the point of intervention for (Rac)-SCH 563705.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of (Rac)-SCH 563705 and other Rac Signaling Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-SCH 563705 is understood to be an inhibitor of the Rac GTPase signaling pathway. Rac proteins are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, cell proliferation, and apoptosis. Dysregulation of Rac signaling is implicated in various diseases, including cancer, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of Rac inhibitors like (Rac)-SCH 563705. The described assays will enable researchers to assess the compound's impact on cell viability, proliferation, cell cycle progression, and apoptosis.

Core Signaling Pathway

The Rac signaling pathway is a crucial mediator of cellular responses to external stimuli. Upon activation by upstream signals, Rac-GDP is converted to the active Rac-GTP form, which then interacts with downstream effectors to modulate various cellular functions. A key function is the regulation of the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are essential for cell migration. Inhibitors of this pathway are expected to disrupt these processes.

Application Notes and Protocols: (Rac)-SCH 563705 and CXCR1/CXCR2 Antagonism in Models of Acute Lung Injury

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data for "(Rac)-SCH 563705" in the context of acute lung injury (ALI) is not available in the current scientific literature. However, (Rac)-SCH 563705 is identified as a potent antagonist of the chemokine receptors CXCR1 and CXCR2[1][2]. These receptors are critical mediators of neutrophil recruitment, a key pathological feature of ALI. This document provides detailed application notes and protocols for a representative CXCR1/CXCR2 antagonist, based on published preclinical studies of similar compounds in ALI models, to guide research in this area.

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised gas exchange and respiratory failure. A hallmark of ALI/ARDS is the massive infiltration of neutrophils into the lung parenchyma and alveolar spaces. This influx is largely driven by the interaction of CXC chemokines, such as Interleukin-8 (IL-8 or CXCL8), with their receptors, CXCR1 and CXCR2, on the surface of neutrophils.

(Rac)-SCH 563705 is a potent, orally available antagonist of both CXCR1 and CXCR2, with IC₅₀ values of 7.3 nM and 1.3 nM, respectively[1]. By blocking these receptors, SCH 563705 can inhibit neutrophil migration and, theoretically, ameliorate the inflammatory cascade in ALI. The following sections detail the potential application of CXCR1/CXCR2 antagonists like (Rac)-SCH 563705 in preclinical models of ALI, using data from structurally and functionally similar compounds.

Data Presentation: Efficacy of CXCR1/CXCR2 Antagonists in Preclinical ALI Models

The following tables summarize the quantitative effects of representative CXCR1/CXCR2 antagonists in a lipopolysaccharide (LPS)-induced murine model of acute lung injury. These data illustrate the potential therapeutic effects of compounds like (Rac)-SCH 563705.

Table 1: Effect of SB225002 on Lung Edema and Neutrophil Infiltration in LPS-Induced ALI in Mice

| Treatment Group | Lung Wet/Dry Ratio | Protein Concentration in BALF (µg/mL) | Neutrophil Count in BALF (x10⁵/mL) | Myeloperoxidase (MPO) Activity (U/g tissue) | Lung Injury Score |

| Control | 4.1 ± 0.3 | 150 ± 25 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.5 ± 0.2 |

| LPS | 6.8 ± 0.5 | 850 ± 70 | 8.5 ± 1.2 | 1.5 ± 0.3 | 3.8 ± 0.6 |

| LPS + SB225002 | 4.9 ± 0.4 | 350 ± 50 | 3.2 ± 0.8 | 0.6 ± 0.15 | 1.5 ± 0.4* |

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group. Data is representative from studies on SB225002 in LPS-induced ALI models[3].

Table 2: Effect of CXCR1/CXCR2 Antagonists on Inflammatory Cytokines in BALF

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | 20 ± 5 | 15 ± 4 | 30 ± 8 |

| LPS | 250 ± 40 | 180 ± 30 | 400 ± 60 |

| LPS + CXCR1/CXCR2 Antagonist | 110 ± 20 | 80 ± 15 | 150 ± 30* |

*Data are presented as mean ± SD. *p < 0.05 compared to the LPS group. This table represents typical findings for CXCR2 antagonists in ALI models[3].

Experimental Protocols

The following are detailed protocols for inducing and evaluating acute lung injury in a murine model and for assessing the efficacy of a CXCR1/CXCR2 antagonist.

Protocol 1: LPS-Induced Acute Lung Injury in Mice

Objective: To induce a robust and reproducible inflammatory lung injury in mice that mimics key features of human ALI.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Micropipettes and sterile tips

Procedure:

-

Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

LPS Preparation: Dissolve LPS in sterile PBS to a final concentration of 1 mg/mL.

-

Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

LPS Administration:

-

Place the anesthetized mouse in a supine position.

-

Gently extend the neck to expose the trachea.

-

Using a micropipette, instill 50 µL of the LPS solution (50 µg) intratracheally.

-

Alternatively, for a less invasive model, administer LPS via intranasal or intraperitoneal injection.

-

-

Monitoring: Monitor the animals for signs of respiratory distress.

-

Endpoint: Euthanize the mice at a predetermined time point (e.g., 24 hours) for sample collection.

Protocol 2: Administration of a CXCR1/CXCR2 Antagonist

Objective: To evaluate the therapeutic potential of a CXCR1/CXCR2 antagonist in the LPS-induced ALI model.

Materials:

-

CXCR1/CXCR2 antagonist (e.g., (Rac)-SCH 563705, SB225002)

-

Vehicle for drug solubilization (e.g., 0.5% methylcellulose, DMSO/saline mixture)

-

Oral gavage needles or injection syringes

Procedure:

-

Drug Preparation: Prepare a stock solution of the CXCR1/CXCR2 antagonist in a suitable vehicle.

-

Dosing Regimen:

-

Prophylactic: Administer the antagonist (e.g., 1-10 mg/kg, orally or intraperitoneally) 1-2 hours before LPS challenge.

-

Therapeutic: Administer the antagonist at a specified time point (e.g., 2 or 6 hours) after LPS challenge.

-

-

Control Group: Administer the vehicle alone to the control group of mice.

Protocol 3: Assessment of Lung Injury

Objective: To quantify the extent of lung injury and inflammation.

Materials:

-

Sterile PBS

-

Surgical instruments for dissection

-

Centrifuge

-

Hemocytometer or automated cell counter

-

ELISA kits for cytokine measurement

-

Myeloperoxidase (MPO) assay kit